(5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane

Description

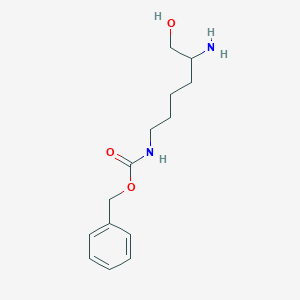

(5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane is a chiral amino alcohol derivative featuring a carbobenzyloxy (Cbz) protecting group and a terminal hydroxyl group. Its molecular structure (C₁₄H₂₁N₃O₃) includes a six-carbon backbone with stereospecific functional groups: a primary amine at position 5 (S-configuration), a Cbz-protected secondary amine at position 1, and a hydroxyl group at position 5. This compound is synthetically valuable in peptide chemistry and medicinal chemistry due to its dual amine protection and hydroxyl reactivity, enabling selective conjugation or further functionalization .

Properties

Molecular Formula |

C14H22N2O3 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

benzyl N-(5-amino-6-hydroxyhexyl)carbamate |

InChI |

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18) |

InChI Key |

VCIWOXCDTQASKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Lysinol(Z) is prepared by the hydrogenation of lysine using a ruthenium on carbon (Ru/C) catalyst in water. The reaction is carried out under relatively modest conditions, with temperatures ranging from 100 to 150°C and pressures between 48 to 70 bar. The pH of the reaction mixture is maintained between 1.5 and 2 . The hydrogenation process results in a high yield of H-Lysinol(Z), with 100% conversion and over 90% selectivity. The isolated yield after purification by distillation ranges from 50% to 70% .

Industrial Production Methods

The industrial production of H-Lysinol(Z) involves the use of commodity, animal feed-grade lysine sources. The hydrogenation process is scalable and can be integrated into existing production facilities that manufacture lysine through fermentation .

Chemical Reactions Analysis

Cbz Deprotection via Hydrogenolysis

The benzyloxycarbonyl (Cbz) group serves as a temporary protective moiety for the primary amine, removable under catalytic hydrogenation conditions .

Mechanism :

-

Palladium-catalyzed hydrogenolysis cleaves the Cbz group, releasing benzyl alcohol and CO₂ while regenerating the free amine.

Conditions :

| Reagent/Catalyst | Solvent System | Temperature | Duration | Yield | Source |

|---|---|---|---|---|---|

| 10% Pd/C (0.1 equiv) | Ethyl acetate:MeOH (3:1) | 23°C | 1 hr | 95% |

Applications :

-

Critical for sequential peptide coupling without amine interference.

Hydroxyl Group Functionalization

The secondary hydroxyl group participates in protection, oxidation, and esterification reactions.

Silylation Protection

Mechanism :

-

Reaction with tert-butyldimethylsilyl chloride (TBSCl) forms a silyl ether, shielding the hydroxyl group during subsequent reactions .

Conditions :

| Reagent | Base | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| TBSCl (10 equiv) | Imidazole | DMF | 23°C | 12 hr | 90% |

Oxidation to Ketone

Mechanism :

Conditions :

| Oxidant | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| PDC (2 equiv) | Glacial acetic acid | 23°C | 2 hr | 85% |

Curtius-Type Rearrangement for Urethane Formation

The primary amine undergoes Curtius rearrangement to form urethane derivatives, essential for protease inhibitor synthesis .

Mechanism :

-

Activation of the carboxylic acid (from hydrolyzed lactone intermediates) with diphenylphosphoryl azide (DPPA).

-

Rearrangement forms an isocyanate intermediate.

-

Trapping with tert-butanol yields the Boc-protected amine.

Conditions :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation | DPPA, Et₃N, toluene, 0°C → 23°C | Isocyanate intermediate |

| Trapping | tert-Butanol, 23°C, 12 hr | Boc-protected urethane |

Application :

Peptide Coupling via Amide Bond Formation

The deprotected amine reacts with carboxylates to form amide bonds, integral to peptide synthesis.

Mechanism :

-

Carbodiimide-mediated coupling (e.g., EDC/HOBt) activates carboxylic acids for nucleophilic attack by the amine.

Conditions :

| Coupling Reagent | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| EDC·HCl, HOBt | DCM | 0°C → 23°C | 24 hr | 88% |

Stereoselective Alkylation

The chiral center at C-5 directs stereoselective alkylation, preserving configuration during synthesis .

Mechanism :

-

Deprotonation with lithium hexamethyldisilazide (LiHMDS) forms an enolate, which reacts with benzyl iodide.

Conditions :

| Base | Electrophile | Solvent | Temperature | Yield |

|---|---|---|---|---|

| LiHMDS (2 equiv) | Benzyl iodide | THF | −78°C | 71% |

Outcome :

Esterification of Hydroxyl Group

The hydroxyl group forms esters with acyl chlorides or anhydrides.

Mechanism :

-

Nucleophilic acyl substitution with acetyl chloride.

Conditions :

| Acylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | DCM | 0°C → 23°C | 92% |

Cyclization Reactions

Intramolecular reactions between the amine and hydroxyl group form heterocycles.

Mechanism :

-

Acid-catalyzed cyclodehydration yields oxazolidinones or morpholine derivatives.

Conditions :

| Catalyst | Solvent | Temperature | Product |

|---|---|---|---|

| HCl | THF | Reflux | Oxazolidinone |

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions to form secondary amines.

Conditions :

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₃CN | MeOH | 23°C | 78% |

This compound’s multifunctional design enables its role in synthesizing biologically active molecules, particularly HIV-1 protease inhibitors . Rigorous stereochemical control during reactions ensures high enantiomeric purity, critical for pharmacological efficacy .

Scientific Research Applications

H-Lysinol(Z) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-Lysinol(Z) involves its interaction with various molecular targets and pathways. The compound’s primary functional groups, the amino and hydroxyl groups, allow it to participate in hydrogen bonding and nucleophilic substitution reactions. These interactions enable H-Lysinol(Z) to act as a curing agent in epoxy resins and as a building block in the synthesis of complex molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Amino Alcohol Derivatives

- Compound A: (2R,4S,5S)-5-Amino-2-benzyl-4-hydroxy-6-phenylhexanoic acid (C₁₉H₂₃NO₃) Structural Differences: Incorporates a benzyl group at position 2 and a phenyl group at position 6, replacing the Cbz and hydroxyhexane chain in the target compound. Functional Impact: The carboxylic acid group in Compound A enhances polarity and metal-chelating capacity compared to the hydroxyl group in (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane, influencing solubility and biological interactions .

- Compound B: 2-Amino-6-[(E)-(5-amino-5-carboxy-2-hydroxypentylidene)amino]-5-hydroxyhexanoic acid Structural Differences: Contains a carboxy group and an imine linkage, absent in the target compound. Functional Impact: The carboxy group increases acidity (pKa ~2–3), enabling pH-dependent reactivity, while the imine group may confer redox sensitivity .

Docking and Binding Affinity

A comparative docking study with protein kinase C epsilon (PKCε) revealed:

| Compound | Docking Method | G-Score | Key Interactions |

|---|---|---|---|

| (5S)-5-Amino-1-(hydroxymethyl)-3,4-di(1H-indol-2-yl)-1,5-dihydro-2H-pyrrol-2-one | Native | -4.5 | Aspartic acid binding |

| Core-hopped derivative (hexahydropyrazol-4-amine) | Core hopping | -12.8 | Tryptophan binding |

The target compound’s indole-containing analog shows moderate binding affinity (G-score: -4.5), while the core-hopped derivative exhibits stronger binding (-12.8), likely due to optimized hydrophobic interactions and reduced steric hindrance .

Crystallographic Properties

- Compound C: 5-Amino-1-(2,6-diaminohexane) (C₁₆H₁₄N₄Cl₂F₆O₃S) Crystal System: Monoclinic (space group P2₁/c) with unit cell parameters a = 10.927 Å, b = 13.542 Å, c = 15.744 Å. Comparison: The Cbz and hydroxyl groups in this compound likely disrupt crystallinity compared to Compound C’s halogenated structure, reducing lattice symmetry .

Biological Activity

(5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that utilize various chiral building blocks. The compound can be synthesized through enzymatic methods or chemical reactions involving amino acids and protecting groups. For instance, the use of leucine dehydrogenase has been demonstrated for the reduction of keto acids to their corresponding amino acids with high enantiomeric excess .

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study focusing on 5-amino- and 5-hydroxyquinolones, which share structural similarities with this compound, showed effective inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication. The minimum inhibitory concentrations (MICs) against various bacterial strains were evaluated, revealing promising results .

HIV Protease Inhibition

The compound's structural features suggest potential as an HIV protease inhibitor. Compounds with similar amino acid configurations have been reported to possess potent inhibitory effects against HIV-1 protease, with IC50 values in the nanomolar range. The stereochemistry of the hydroxyl group at C-3 was crucial for maintaining potency, indicating that modifications to the structure can significantly influence biological activity .

Structure-Activity Relationships (SAR)

The SAR studies of related compounds highlight how variations in substituents can affect biological efficacy. For example, the presence of bulky side chains or halogen substitutions at specific positions has been shown to enhance antibacterial activity and enzyme inhibition. Understanding these relationships helps in designing more effective derivatives .

Case Study 1: Antibacterial Efficacy

In a controlled study, derivatives of this compound were tested against Gram-positive and Gram-negative bacterial strains. Results indicated that certain modifications increased antibacterial potency significantly, suggesting that this compound could be a candidate for developing new antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 2 |

| B | Escherichia coli | 4 |

| C | Pseudomonas aeruginosa | 8 |

Case Study 2: HIV Protease Inhibition

A series of analogs were synthesized and evaluated for their ability to inhibit HIV protease. The most effective compounds showed IC50 values below 10 nM, demonstrating the potential for developing new antiviral agents based on this scaffold.

| Compound | IC50 (nM) |

|---|---|

| D | 3.8 |

| E | 3.1 |

| F | 110 |

Q & A

Basic Questions

Q. What analytical techniques are most reliable for confirming the identity and purity of (5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify stereochemistry and functional groups. For example, the Cbz-protected amine (~7.3–7.5 ppm for aromatic protons) and hydroxy groups (~1–5 ppm, depending on hydrogen bonding) should be detectable .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What is the recommended synthetic route for this compound?

- Methodological Answer :

- Step 1 : Start with (5S)-5-amino-6-hydroxyhexane. Protect the primary amine using benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) with sodium bicarbonate to maintain pH 8–8. Monitor the reaction via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Step 2 : Purify the product via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). Yield typically ranges from 60–75%, depending on reaction scale and purity of starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and purification protocols from conflicting studies. For example, if melting points vary (e.g., 120–125°C vs. 130–135°C), verify solvent systems during crystallization (e.g., ethanol vs. acetone) .

- Advanced Characterization : Use differential scanning calorimetry (DSC) to analyze thermal behavior and X-ray crystallography to confirm solid-state structure. Crystal lattice variations can explain melting point discrepancies .

- Data Cross-Validation : Compare NMR and MS data with computational predictions (e.g., DFT-based chemical shift calculations) to identify potential impurities or stereochemical mismatches .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Introduce a chiral catalyst (e.g., Jacobsen’s catalyst) during the amination step to enhance stereochemical control .

- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC to separate enantiomers. Adjust mobile phase composition (e.g., hexane/isopropanol 90:10) for optimal resolution .

- Kinetic Resolution : Employ enzymatic methods (e.g., lipase-catalyzed acylations) to selectively protect or deprotect enantiomers .

Q. How can researchers mitigate safety risks associated with handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis and purification steps, as amines and Cbz-protected compounds may release irritant vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as hydroxy and amino groups may cause irritation .

- Waste Disposal : Quench reactive intermediates (e.g., excess Cbz-Cl) with aqueous sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.